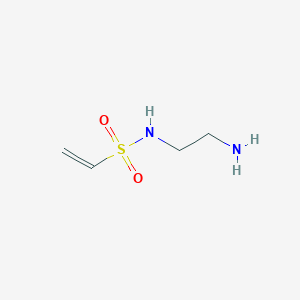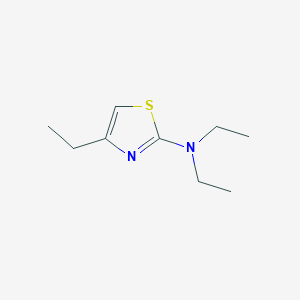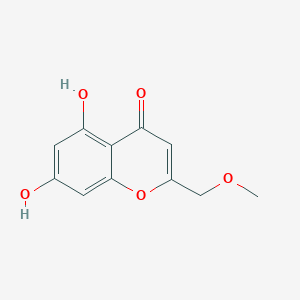
5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. Chromones are naturally occurring compounds found in various plants and have been studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one can be achieved through several synthetic routes. One common method involves the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using acetoxylation with lead tetraacetate . This method provides a high selectivity and efficiency in producing the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lead tetraacetate for oxidation and other standard organic reagents for reduction and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate can lead to the formation of acetoxy derivatives, which can further undergo hydrolysis to yield the final dihydroxy product .
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex biologically active compounds. . Additionally, its antioxidant and anti-inflammatory properties make it a candidate for further research in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. These actions contribute to its potential therapeutic benefits in various disease models .
Comparación Con Compuestos Similares
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one can be compared with other similar compounds, such as 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one and 5,7-dihydroxy-2,6-dimethyl-4H-chromen-4-one . These compounds share structural similarities but differ in their substitution patterns and biological activities. The unique methoxymethyl group in 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one distinguishes it from other chromones and contributes to its specific biological properties.
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(methoxymethyl)chromen-4-one |
InChI |
InChI=1S/C11H10O5/c1-15-5-7-4-9(14)11-8(13)2-6(12)3-10(11)16-7/h2-4,12-13H,5H2,1H3 |
Clave InChI |
HCVCUCXOVWGVDH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


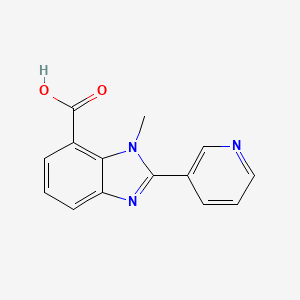
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)

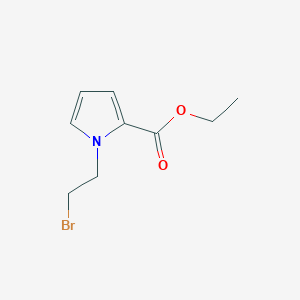
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
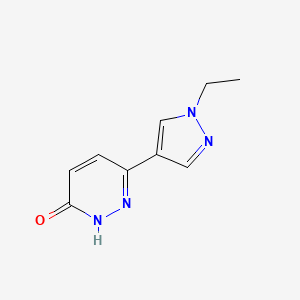
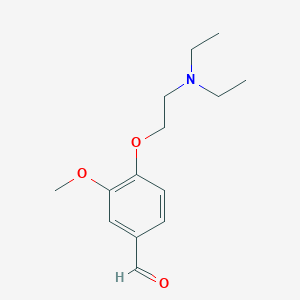
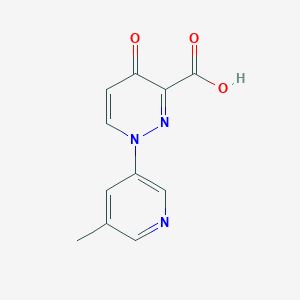
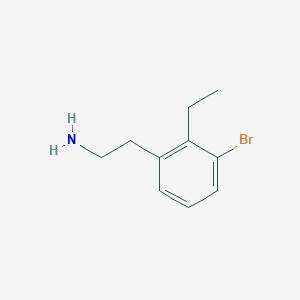

![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
